molecular formula C9H8ClFO4S B1452689 Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate CAS No. 1155084-23-3

Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate

Cat. No. B1452689
M. Wt: 266.67 g/mol
InChI Key: MHWWIBUTBWNCAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves specific reactants and conditions to yield the desired compound . For instance, compounds with similar structures have been synthesized through reactions involving Knoevenagel condensation or by reacting specific benzaldehydes with ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions .


Molecular Structure Analysis

The molecular structure of a compound is characterized by the arrangement of atoms within the molecule. Single-crystal X-ray diffraction studies have determined structures of closely related compounds, revealing their crystallization in specific crystal systems and the formation of intramolecular hydrogen bonds .


Chemical Reactions Analysis

Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate may undergo various chemical reactions, including condensation reactions and interactions with other compounds, leading to a range of products with diverse properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as melting point, solubility, and crystalline structure, are determined through experimental studies. These properties are crucial for understanding the compound’s behavior in various environments and for its application in different fields.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate is a versatile compound used in various synthetic pathways in organic chemistry. For instance, it plays a crucial role in the scalable synthesis of thromboxane receptor antagonists through regioselective Heck cross-coupling strategies. This involves converting commercially available acids to corresponding acid chlorides and then to phenyl ketones, which are further processed into valuable pharmacological agents (D. C. W. and C. Mason, 1998). Additionally, continuous-flow processes leverage the rapid and efficient activation of carboxylic acids to produce floxacin intermediates, highlighting the compound's utility in enhancing operational safety and environmental friendliness in pharmaceutical manufacturing (Shaozheng Guo, Zhiqun Yu, W. Su, 2020).

Safety And Hazards

Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate may pose certain hazards. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-chlorosulfonyl-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-2-15-9(12)6-3-4-7(11)8(5-6)16(10,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWWIBUTBWNCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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